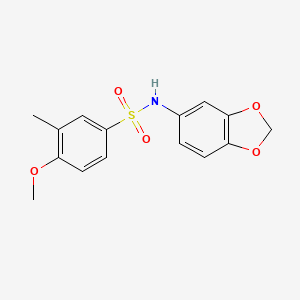![molecular formula C16H17N3O3 B5773322 N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)
N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide, commonly known as PHB-PyC, is a chemical compound with potential applications in scientific research. It is a pyridinecarboximidamide derivative that has been synthesized using a specific method.
作用機序
The mechanism of action of PHB-PyC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PHB-PyC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell proliferation. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
PHB-PyC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could affect the results of experiments.
将来の方向性
There are several future directions for research on PHB-PyC. One area of research could focus on understanding its mechanism of action in more detail. Additionally, further studies could be conducted to investigate its potential applications in treating inflammatory diseases. Finally, research could be conducted to identify other derivatives of PHB-PyC that may have improved efficacy or fewer off-target effects.
Conclusion:
In conclusion, PHB-PyC is a chemical compound with potential applications in scientific research. It has been synthesized using a specific method and has been found to inhibit the growth of cancer cells and reduce inflammation. However, its mechanism of action is not fully understood, and there are limitations to its use in lab experiments. Further research is needed to fully understand its potential and identify other derivatives that may be more effective.
合成法
PHB-PyC is synthesized using a specific method that involves the reaction of 3-aminopyridine-2-carboximidamide with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure PHB-PyC.
科学的研究の応用
PHB-PyC has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(13-6-4-10-18-12-13)19-22-15(20)9-5-11-21-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPFEFZCWADJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)
![1-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5773260.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)


![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)




